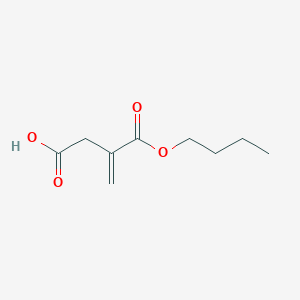
Itaconic acid mono-n-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Itaconic acid mono-n-butyl ester is a useful research compound. Its molecular formula is C9H14O4 and its molecular weight is 186.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Itaconic Acid Mono-n-butyl Ester
IAMBE is synthesized through the esterification of itaconic acid with n-butyl alcohol. The process typically involves heating the reactants under reflux conditions to facilitate the reaction. A notable method involves maintaining a controlled amount of water in the reaction mixture to minimize the formation of by-products such as diesters, which are less commercially valuable .
Key Synthesis Parameters:
- Temperature Range: 75°C to 175°C
- Water Content: 0.1 to 1.5 moles per mole of alcohol
- Yield: High yields of IAMBE can be achieved with careful control of reaction conditions.
Polymer Applications
IAMBE is particularly valuable in polymer chemistry due to its ability to enhance the properties of various materials:
- Vinyl Polymers: IAMBE can be copolymerized with vinyl monomers to produce polymers with improved adhesion and crosslinking capabilities. These polymers exhibit desirable characteristics such as flexibility and durability, making them suitable for coatings and adhesives .
- UV-Curable Coatings: IAMBE has been explored as a building block for UV-curable coatings. Research indicates that itaconic acid derivatives can mimic acrylic acid properties, offering lower viscosity and higher double bond conversion rates during polymerization compared to traditional acrylics .
| Property | IAMBE | Acrylic Acid |
|---|---|---|
| Viscosity | Lower | Higher |
| Double Bond Conversion | Higher in some cases | Variable |
| Flexibility | High | Moderate |
Cosmetic and Personal Care Products
IAMBE is also utilized in cosmetic formulations as a film-forming agent. Polymers derived from itaconic acid are effective in providing barriers on skin and hair, enhancing product performance in personal care applications . The use of natural feedstocks for these polymers addresses the demand for sustainable ingredients in cosmetics.
Case Study 1: UV-Curable Oligomers
A study demonstrated the synthesis of biobased UV-curing oligomers using IAMBE reacted with epoxidized soybean oil. The resulting materials exhibited promising properties for use in coatings, achieving good yields and demonstrating flexibility compared to traditional acrylic-based systems .
Case Study 2: Self-Healing Ionomers
Research into self-healing ionomers derived from itaconic acid has shown that IAMBE can be incorporated into formulations that allow materials to repair themselves after damage. This innovative application highlights IAMBE's versatility and potential in advanced material science .
Analyse Des Réactions Chimiques
Polymerization and Copolymerization
MBI’s α,β-unsaturated ester group enables free-radical polymerization. Key findings include:
-
Homopolymerization : Forms poly(monobutyl itaconate) (PMBuI) with glass transition temperatures (Tg) ranging from 45–75°C, depending on alkyl chain length .
-
Copolymerization : Reacts with vinyl monomers (e.g., styrene, acrylates) to produce functional polymers. For example:
Thermal Degradation Reactions
MBI undergoes thermal degradation via two pathways:
| Pathway | Conditions | Products | Source |
|---|---|---|---|
| Anhydride Formation | 150–200°C | Cyclic anhydrides (1850–1760 cm⁻¹ IR peaks) | |
| Decarboxylation | >200°C | CO₂ release and crosslinked residues |
Blending MBI with polyamides increases thermal stability by 10–20°C due to hydrogen bonding .
Functionalization Reactions
The free carboxylic acid group in MBI participates in further reactions:
-
Esterification : Reacts with epoxidized soybean oil under UV light to form crosslinked networks, mimicking acrylic acid derivatives but with lower viscosity (η ≈ 120 mPa·s vs. 180 mPa·s for acrylates) .
-
Salt Formation : Neutralization with bases (e.g., NaOH) yields water-soluble derivatives for coatings .
Kinetic and Mechanistic Insights
-
Esterification Mechanism : Follows the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, where adsorption of acid and alcohol on catalyst surfaces is rate-limiting .
-
Radical Polymerization : Initiation by azobisisobutyronitrile (AIBN) at 60–80°C, with propagation rate constants (kₚ) ~2.1 × 10³ L·mol⁻¹·s⁻¹ .
Comparative Reactivity
MBI’s reactivity differs from related esters:
| Compound | Reactivity with PDMA | Thermal Stability (°C) | Key Application |
|---|---|---|---|
| MBI | High (H-bonding) | 157 (pure), 173 (blend) | UV-curable resins |
| Itaconic Monoethyl Ester | Moderate | 145 | Adhesives |
| Maleic Mono-n-butyl Ester | Low | 130 | Plasticizers |
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.2 g/mol |
Nom IUPAC |
3-butoxycarbonylbut-3-enoic acid |
InChI |
InChI=1S/C9H14O4/c1-3-4-5-13-9(12)7(2)6-8(10)11/h2-6H2,1H3,(H,10,11) |
Clé InChI |
DYYFCJRYZVHEKQ-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(=C)CC(=O)O |
SMILES canonique |
CCCCOC(=O)C(=C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















